

High-Affinity In Vitro CRTH2 Competition Binding Assay using MK-7246

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name: MK-7246-d3

Cat. No.: B1161462

[Get Quote](#)

Introduction & Biological Context

The Chemoattractant Receptor-homologous molecule expressed on Th2 cells (CRTH2), also known as DP2, is a G protein-coupled receptor (GPCR) that plays a pivotal role in type 2 inflammation.[1] Activated by Prostaglandin D2 (PGD2), CRTH2 mediates the chemotaxis and activation of Th2 lymphocytes, eosinophils, and basophils, driving the pathology of allergic asthma and atopic dermatitis.[2]

MK-7246 is a potent, selective, and orally active small-molecule antagonist of CRTH2.[3] It binds reversibly to the receptor, preventing PGD2-mediated G

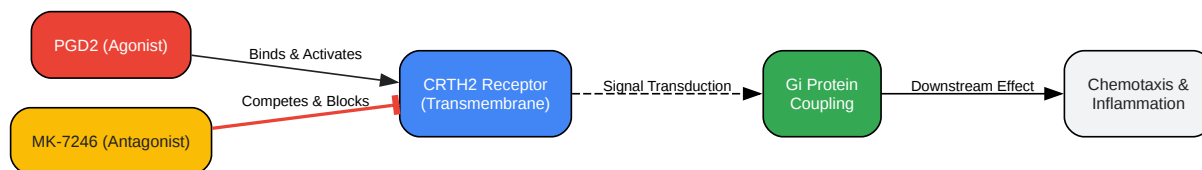
i signaling. This application note details a robust radioligand competition binding protocol to determine the affinity (

) of MK-7246 for human CRTH2.

Mechanism of Action

MK-7246 functions as a competitive antagonist.[4] It occupies the orthosteric binding pocket of CRTH2, sterically hindering the binding of the endogenous agonist PGD2. Unlike PGD2, MK-

7246 does not induce the conformational change required for G-protein coupling, thereby silencing downstream signaling (e.g., cAMP reduction, Calcium flux).



[Click to download full resolution via product page](#)

Figure 1: Mechanism of Competitive Antagonism at the CRTH2 Receptor.

Materials & Reagents

Biological Materials[2][3][5][6]

- Receptor Source: Membranes prepared from HEK293 cells stably expressing human CRTH2 (hCRTH2).[5]
 - Note: High expression levels (pmol/mg protein) are recommended to ensure a robust signal-to-noise ratio.
- Radioligand: [
H]-Prostaglandin D2 (
).
 - Specific Activity: Typically 100–200 Ci/mmol.
- Test Compound: MK-7246 (Solubilized in 100% DMSO).
- Reference Ligand (NSB): Unlabeled PGD2 (10 μ M final concentration) or Indomethacin.

Buffer Formulations

Precision in buffer composition is critical for CRTH2 stability and ligand solubility.

Buffer Type	Composition	Purpose
Lysis Buffer	10 mM Tris-HCl (pH 7.4), 1 mM EDTA	Hypotonic lysis of cells for membrane prep.
Assay Binding Buffer	20 mM HEPES (pH 7.4), 1 mM EDTA, 5 mM MnCl ₂ , 5 mM MgCl ₂ , 0.1% BSA (fatty acid-free)	Mn enhances agonist binding; BSA prevents lipid ligand adsorption to plastics.
Wash Buffer	10 mM HEPES (pH 7.4), 0.01% BSA	Removes unbound radioligand during filtration.

Experimental Protocol

Phase 1: Membrane Preparation (Pre-Assay)

If commercial membranes are used, skip to Phase 2.

- Harvest HEK293-hCRTH2 cells in PBS containing protease inhibitors.
- Centrifuge at 1,000 rpm for 10 min to pellet cells.
- Resuspend pellet in ice-cold Lysis Buffer. Homogenize using a Polytron (2 bursts of 10s).
- Centrifuge at 40,000 rpm for 20 min at 4°C.
- Resuspend the final pellet in Assay Binding Buffer (minus BSA) and store at -80°C.

Phase 2: Competition Binding Assay Workflow

This protocol uses a 96-well format.[\[6\]](#)

Step 1: Plate Preparation

- Use polypropylene 96-well plates (low binding).
- Total Volume: 200 μ L per well.

Step 2: Reagent Addition Add reagents in the following order:

- 50 μ L Assay Buffer: To "Total Binding" (TB) wells.
- 50 μ L Unlabeled PGD2 (10 μ M): To "Non-Specific Binding" (NSB) wells.
- 50 μ L MK-7246: Add serial dilutions (e.g.,
M to
M) to "Test" wells.
- 50 μ L Membrane Suspension: Dilute membranes to ~5–10 μ g protein/well in Assay Binding Buffer. Add to all wells.
- 50 μ L [
H]-PGD2: Add to all wells at a final concentration equal to its
(approx. 2.0–2.5 nM).[5][7]

Step 3: Incubation

- Seal the plate and incubate for 90 minutes at Room Temperature (22-25°C).
- Scientific Rationale: PGD2 is a lipid; equilibrium is reached slowly. MnCl
in the buffer prevents G-protein uncoupling during this long incubation.

Step 4: Harvesting

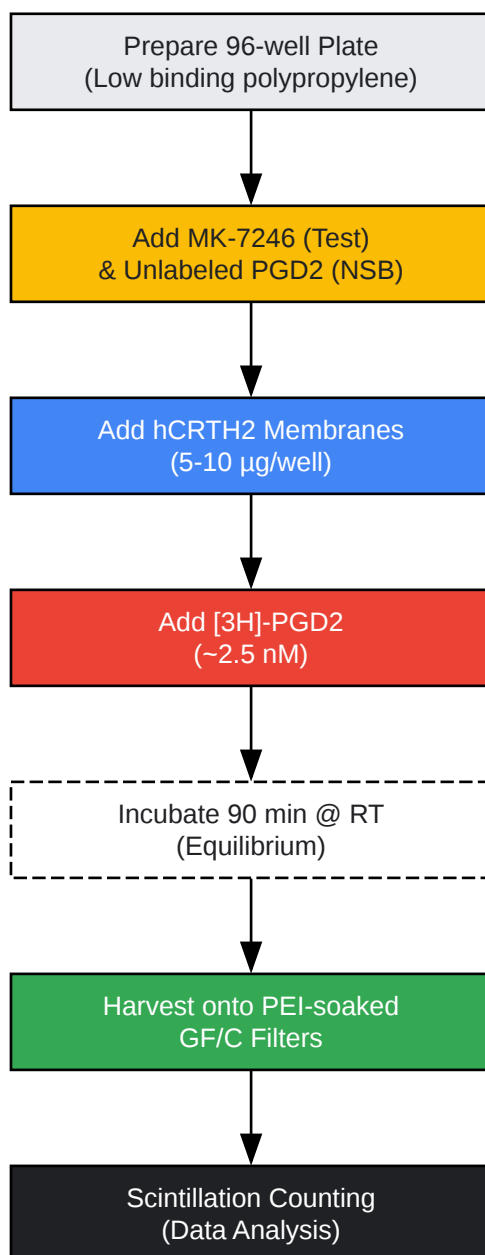
- Pre-soak GF/C glass fiber filter plates in 0.3% Polyethyleneimine (PEI) for 30 minutes.[6]
This reduces non-specific binding of the lipid radioligand to the filter.
- Harvest using a cell harvester (e.g., PerkinElmer Filtermate).[6]

- Wash filters
with 300 μ L ice-cold Wash Buffer.

- Dry filters at 50°C for 30 minutes.

Step 5: Detection

- Add 50 μ L of liquid scintillation cocktail (e.g., MicroScint-20) to each well.
- Count radioactivity (CPM) on a TopCount or MicroBeta counter (1 min/well).



[Click to download full resolution via product page](#)

Figure 2: Step-by-step workflow for the MK-7246 Competition Binding Assay.[8]

Data Analysis & Interpretation

Calculate Specific Binding

[6]

- Validation Check: Specific binding should be >70% of Total Binding. If <50%, optimize membrane concentration or wash steps.

Determine IC50

Plot CPM vs. log[MK-7246] using non-linear regression (Sigmoidal dose-response, variable slope).

Calculate Ki (Cheng-Prusoff Equation)

- : Determined from the curve.
- : Concentration of [3 H]-PGD2 used (nM).
- : Equilibrium dissociation constant of [3 H]-PGD2 (typically ~2.5 nM for hCRTH2).[5]

Expected Results: MK-7246 should exhibit a

of approximately 2.5 ± 0.5 nM [1, 2].[7]

Troubleshooting & Optimization

Issue	Possible Cause	Solution
High Non-Specific Binding (NSB)	Radioligand sticking to filters/plate.	Ensure filters are soaked in 0.3% PEI.[6] Increase BSA in wash buffer to 0.5%.
Low Signal Window	Receptor degradation or ligand depletion.	Use fresh membranes. Ensure MnCl is present.[9] Check that .
Variable Replicates	Inconsistent filtration.	Check harvester vacuum pressure. Ensure wash buffer is ice-cold to prevent dissociation.
Right-shifted IC50	DMSO tolerance exceeded.	Keep final DMSO concentration < 1% (MK-7246 is lipophilic).

References

- Gallant, M., et al. (2011).[10] Discovery of MK-7246, a selective CRTH2 antagonist for the treatment of respiratory diseases.[10] *Bioorganic & Medicinal Chemistry Letters*, 21(1), 288-293.[10]
- Gervais, F. G., et al. (2011).[10] Pharmacological characterization of MK-7246, a potent and selective CRTH2 antagonist.[3][4][11][7][8][10] *Molecular Pharmacology*, 79(1), 69-76.
- Sawyer, N., et al. (2002). Molecular pharmacology of the human prostaglandin D2 receptor, CRTH2.[1][2][3][5][9][12] *British Journal of Pharmacology*, 137(8), 1163–1172.
- Wang, L., et al. (2021).[10][13] Structures of the human PGD2 receptor CRTH2 reveal novel mechanisms for ligand recognition.[9][12] *Molecular Cell*, 81(16), 3323-3336.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- [1. pdfs.semanticscholar.org \[pdfs.semanticscholar.org\]](https://pdfs.semanticscholar.org)
- [2. Antagonism of the prostaglandin D2 receptor CRTH2 attenuates asthma pathology in mouse eosinophilic airway inflammation - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [3. Pharmacological characterization of MK-7246, a potent and selective CRTH2 \(chemoattractant receptor-homologous molecule expressed on T-helper type 2 cells\) antagonist - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
- [4. medchemexpress.com \[medchemexpress.com\]](https://medchemexpress.com)
- [5. Molecular pharmacology of the human prostaglandin D2 receptor, CRTH2 - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [6. giffordbioscience.com \[giffordbioscience.com\]](https://giffordbioscience.com)
- [7. medchemexpress.com \[medchemexpress.com\]](https://medchemexpress.com)
- [8. researchgate.net \[researchgate.net\]](https://researchgate.net)
- [9. Structures of the human PGD2 receptor CRTH2 reveal novel mechanisms for ligand recognition - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [10. Discovery of MK-7246, a selective CRTH2 antagonist for the treatment of respiratory diseases - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
- [11. researchgate.net \[researchgate.net\]](https://researchgate.net)
- [12. pnas.org \[pnas.org\]](https://pnas.org)
- [13. PET Imaging of GPR44 by Antagonist \[11C\]MK-7246 in Pigs - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- To cite this document: BenchChem. [High-Affinity In Vitro CRTH2 Competition Binding Assay using MK-7246]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1161462/docs#high-affinity-in-vitro-crth2-competition-binding-assay-using-mk-7246\]](https://www.benchchem.com/product/b1161462/docs#high-affinity-in-vitro-crth2-competition-binding-assay-using-mk-7246)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

[Contact our Ph.D. Support Team for a compatibility check](#)